The dosage for antiarrhythmic activity in mammals ranges from 0.1 to 1.0 mg/kg and is the most effective in arrythmias caused by calcium chloride (200-250 mg/kg). ED50 for antifibrillatory activity in rat is 0.15 mg/kg.
Hetisine hydrochloride
CAS No.: 149926-20-5
Cat. No.: VC0191408
Molecular Formula: C20H27NO3·ClH
Molecular Weight: 365.89
* For research use only. Not for human or veterinary use.

CAS No. | 149926-20-5 |
---|---|
Molecular Formula | C20H27NO3·ClH |
Molecular Weight | 365.89 |
IUPAC Name | (1S,3S,5R,10R,11R,14R,16S,17R,18R,19S)-5-methyl-12-methylidene-7-azaheptacyclo[9.6.2.01,8.05,17.07,16.09,14.014,18]nonadecane-3,10,19-triol;hydrochloride |
Standard InChI | InChI=1S/C20H27NO3.ClH/c1-8-3-19-6-10-15-18(2)4-9(22)5-20(15)16(19)14(24)11(8)13(23)12(19)17(20)21(10)7-18;/h9-17,22-24H,1,3-7H2,2H3;1H/t9-,10-,11-,12?,13-,14+,15+,16+,17?,18-,19-,20-;/m0./s1 |
SMILES | CC12CC(CC34C1C5CC67C3C(C(C(C6C4N5C2)O)C(=C)C7)O)O.Cl |
Chemical Identity and Structural Classification
Hetisine hydrochloride (CAS 149926-20-5) belongs to the class of C20-diterpenoid alkaloids, a significant group of naturally occurring compounds with complex polycyclic structures. Its molecular framework features a nitrogen-containing heterocyclic ring system, which contributes substantially to its pharmacological potential . The compound exists as a hydrochloride salt of the parent alkaloid hetisine, enhancing its water solubility and bioavailability compared to the free base form .
The structural classification of hetisine places it within a distinctive subgroup of diterpenoid alkaloids, alongside related compounds such as atisine and compounds with the hetidine skeleton . These alkaloids share certain structural motifs but display unique three-dimensional arrangements that influence their respective biological activities.
Molecular Structure Relationships
The hetisine framework represents one of three closely related skeletal types among C20-diterpenoid alkaloids, the others being the atisine and hetidine frameworks . Synthetic studies have demonstrated that these frameworks can be interconverted through specific chemical transformations. For instance, the hetidine framework can be converted to the hetisine skeleton through C6–N bond formation employing Hoffman–Löffler–Freytag-type reactions . Similarly, conversion from hetidine to atisine can be achieved via C14–C20 bond cleavage using oxidative Grob-like fragmentation .
Chemical Properties
As a hydrochloride salt, hetisine hydrochloride demonstrates enhanced solubility characteristics compared to its parent alkaloid. This property makes it particularly valuable for pharmaceutical research and applications requiring aqueous solubility . The compound maintains the complex polycyclic structure characteristic of diterpenoid alkaloids while gaining improved physicochemical properties through salt formation.
Natural Sources and Botanical Origins
Hetisine hydrochloride derives from plant sources, specifically from the genus Hetis . Like many other alkaloids, it represents a secondary metabolite produced by these plants, potentially serving ecological functions such as chemical defense against herbivores or pathogens.
The extraction and isolation of hetisine from plant material typically involves established alkaloid isolation techniques, including acid-base extraction methods, followed by purification steps such as chromatographic separation. The subsequent conversion to the hydrochloride salt improves handling characteristics and stability of the compound for research applications.
Synthetic Studies and Chemical Transformations
Synthetic Approaches
Research into C20-diterpenoid alkaloids, including hetisine-type compounds, has involved significant synthetic chemistry efforts. Studies have focused on developing efficient routes to these complex polycyclic structures, with particular attention to the installation of the [2.2.2] bicycle that characterizes many of these alkaloids .
One elegant approach to constructing the required polycyclic frameworks employs intramolecular Diels-Alder (IMDA) reactions, as demonstrated in related synthetic work . Such methodologies represent important advances in accessing these structurally complex natural products and their derivatives.
Framework Interconversions
A notable aspect of research in this area includes the demonstration of framework interconversions among the related diterpenoid alkaloid types. For example, oxidative Grob-like fragmentation has been employed to convert the hetidine framework to the atisine skeleton . These chemical transformations highlight the structural relationships among these alkaloid classes and provide synthetic flexibility in accessing various members of this natural product family.
Parameter | Specification |
---|---|
CAS Number | 149926-20-5 |
Molecular Formula | C20H27NO3- HCl |
Minimum Purity | 95% |
Physical Form | Solid |
Storage Recommendation | Cool, dry conditions |
Quantity | Price Range (EUR) |
---|---|
5 mg | 189.00 |
10 mg | 295.00 |
Custom quantities | 189.00-452.00 |
This pricing structure reflects the compound's specialized nature and the complexity involved in its production or isolation .
Research Applications and Future Directions
Current Research Focus
Current research involving hetisine hydrochloride primarily focuses on understanding its pharmacodynamics and pharmacokinetics, particularly as they relate to potential therapeutic applications . The compound's effects on neurotransmitter systems represent an area of ongoing investigation that may yield insights into novel therapeutic approaches.
Synthetic Methodology Development
From a chemical perspective, hetisine-type alkaloids continue to inspire advances in synthetic methodology. The development of efficient approaches to these complex polycyclic frameworks remains an active area of research, with potential applications extending beyond the target natural products themselves to diverse complex molecular architectures .
Analytical Methods for Identification and Characterization
Analytical methods employed for the identification and characterization of hetisine hydrochloride typically include spectroscopic techniques such as nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry, and infrared spectroscopy. For purity determination, high-performance liquid chromatography (HPLC) represents a standard analytical approach.
These analytical methods provide essential data for structural confirmation, quality control, and research applications requiring well-characterized materials.
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